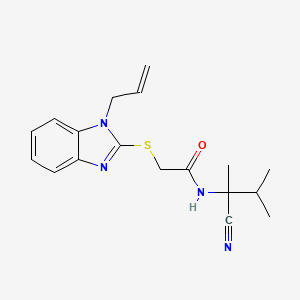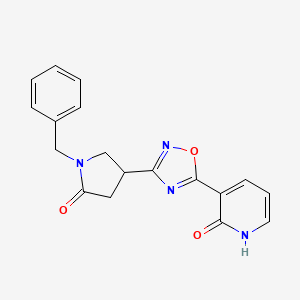
3-(3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as BPO-27, is a chemical compound that has gained attention in recent years due to its potential applications in the field of medicine. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Prediction of Biological Activity
Researchers have developed novel bicyclic systems, including derivatives of 1,2,4-oxadiazole, through a one-pot condensation process. These compounds, structurally related to the compound , have been synthesized and their biological activities predicted using PASS prediction methods. The structural confirmation was achieved using IR and 1H NMR methods, along with liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of 1,2,4-oxadiazole derivatives. For instance, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial activities, showing varied efficacy against different microbial strains (Ge et al., 2014).
Apoptosis Inducers and Anticancer Agents
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has uncovered compounds that act as apoptosis inducers, with potential as anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, demonstrating the therapeutic potential of such molecules (Zhang et al., 2005).
Optical Properties and Material Science Applications
The synthesis and characterization of 1,3,4-oxadiazole derivatives have also revealed applications in material science, particularly in organic light-emitting diodes (OLEDs). For instance, studies have shown that certain 1,3,4-oxadiazole-based compounds exhibit properties useful for hole-blocking materials in OLEDs, contributing to the development of more efficient devices (Wang et al., 2001).
Antitubercular Activity
Compounds synthesized from pyrrolyl 1,3,4-oxadiazole benzothioate derivatives have been evaluated for their antitubercular activity, demonstrating moderate to good effectiveness. This research provides a foundation for the development of new antitubercular agents, highlighting the medicinal chemistry applications of 1,3,4-oxadiazole derivatives (Joshi et al., 2015).
properties
IUPAC Name |
3-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-15-9-13(11-22(15)10-12-5-2-1-3-6-12)16-20-18(25-21-16)14-7-4-8-19-17(14)24/h1-8,13H,9-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVUWKQZKSQIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


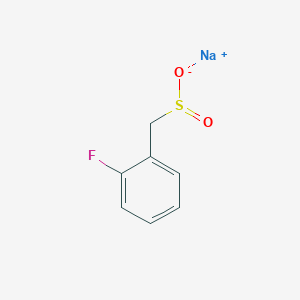
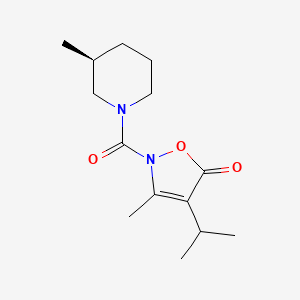
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)
![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)
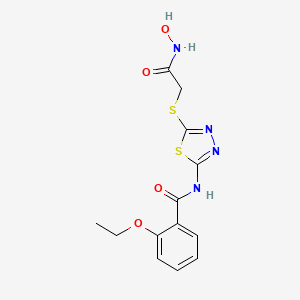
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)
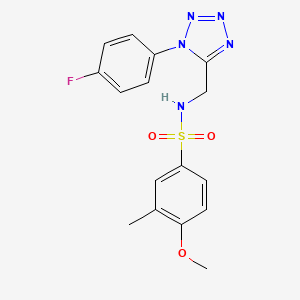
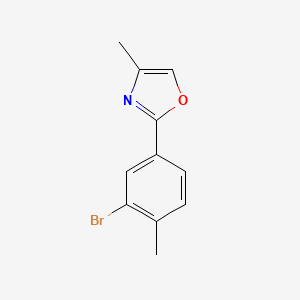

![3,3-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2944363.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2944364.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2944366.png)
